molecular formula C20H38N6O6 B038034 Seryl-prolyl-lysyl-lysine CAS No. 121106-80-7

Seryl-prolyl-lysyl-lysine

Cat. No.: B038034
CAS No.: 121106-80-7
M. Wt: 458.6 g/mol
InChI Key: PAHHYDSPOXDASW-VGWMRTNUSA-N
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Description

Seryl-prolyl-lysyl-lysine is a tetrapeptide composed of the amino acids serine, proline, and two lysine residues. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of seryl-prolyl-lysyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of serine is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid, proline, is coupled to the free amine group of serine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for the addition of lysine residues.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Seryl-prolyl-lysyl-lysine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide can undergo reduction reactions, particularly at the lysine residues.

    Substitution: The amino groups of lysine can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products

    Oxidation: Hydroxylated serine.

    Reduction: Reduced lysine residues.

    Substitution: Acylated or alkylated lysine residues.

Scientific Research Applications

Seryl-prolyl-lysyl-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of seryl-prolyl-lysyl-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing cellular signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-seryl-aspartyl-lysyl-proline: Another tetrapeptide with similar biological activities.

    Poly(ɛ-l-lysine): A homopolymer of lysine with antimicrobial properties.

    Hydroxyproline-containing peptides: Peptides with hydroxyproline residues that have structural and physiological significance.

Uniqueness

Seryl-prolyl-lysyl-lysine is unique due to its specific sequence and the presence of both serine and lysine residues, which confer distinct chemical and biological properties. Its combination of amino acids allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N6O6/c21-9-3-1-6-14(17(28)25-15(20(31)32)7-2-4-10-22)24-18(29)16-8-5-11-26(16)19(30)13(23)12-27/h13-16,27H,1-12,21-23H2,(H,24,29)(H,25,28)(H,31,32)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHHYDSPOXDASW-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923680
Record name N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121106-80-7
Record name Seryl-prolyl-lysyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121106807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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